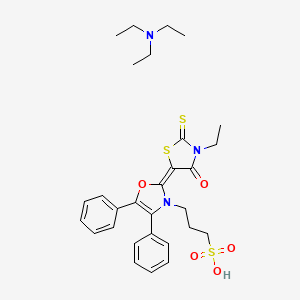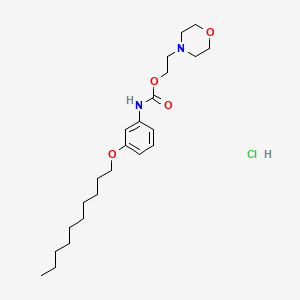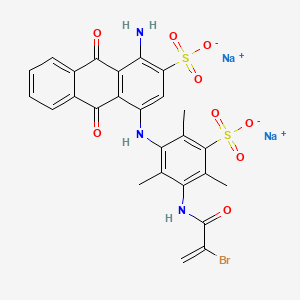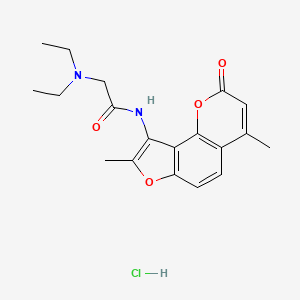
Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acétamide, 2-diéthylamino-N-(4,8-diméthyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, chlorhydrate est un composé organique synthétique. Il se caractérise par sa structure moléculaire complexe, qui comprend un système cyclique furobenzopyranique. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Acétamide, 2-diéthylamino-N-(4,8-diméthyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, chlorhydrate implique généralement des réactions organiques en plusieurs étapes. Les matières premières et les réactifs sont choisis en fonction des groupes fonctionnels souhaités et de la complexité de la molécule cible. Les voies de synthèse courantes peuvent inclure:
Réactions de condensation: Pour former le système cyclique furobenzopyranique.
Réactions d’amidation: Pour introduire le groupe acétamide.
Réactions d’alkylation: Pour fixer le groupe diéthylamino.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela peut inclure:
Catalyse: Utiliser des catalyseurs pour augmenter l’efficacité de la réaction.
Purification: Des techniques telles que la recristallisation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’Acétamide, 2-diéthylamino-N-(4,8-diméthyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, chlorhydrate peut subir diverses réactions chimiques, notamment:
Oxydation: Pour former des dérivés oxydés.
Réduction: Pour réduire des groupes fonctionnels spécifiques.
Substitution: Pour remplacer certains atomes ou groupes au sein de la molécule.
Réactifs et conditions courants
Agents oxydants: Tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs: Tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs de substitution: Tels que les halogènes ou les nucléophiles.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
Chimie: En tant que réactif ou intermédiaire en synthèse organique.
Biologie: Pour étudier ses effets sur les systèmes biologiques.
Médecine: En tant qu’agent thérapeutique potentiel.
Industrie: Dans le développement de nouveaux matériaux ou produits chimiques.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or chemicals.
Mécanisme D'action
Le mécanisme d’action de l’Acétamide, 2-diéthylamino-N-(4,8-diméthyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure:
Enzymes: Inhibition ou activation de l’activité enzymatique.
Récepteurs: Liaison à des récepteurs pour moduler leur fonction.
Voies: Affectation des voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acétamide: Composés avec des groupes acétamide similaires.
Dérivés de la furobenzopyrane: Composés avec des systèmes cycliques similaires.
Unicité
L’unicité de l’Acétamide, 2-diéthylamino-N-(4,8-diméthyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, chlorhydrate réside dans sa combinaison spécifique de groupes fonctionnels et de systèmes cycliques, ce qui peut conférer des propriétés biologiques ou chimiques uniques.
Propriétés
Numéro CAS |
75616-55-6 |
|---|---|
Formule moléculaire |
C19H23ClN2O4 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H22N2O4.ClH/c1-5-21(6-2)10-15(22)20-18-12(4)24-14-8-7-13-11(3)9-16(23)25-19(13)17(14)18;/h7-9H,5-6,10H2,1-4H3,(H,20,22);1H |
Clé InChI |
YDWANMSVHJAASP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


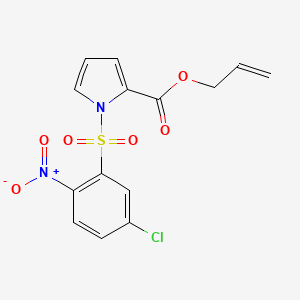
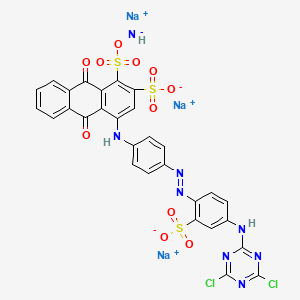
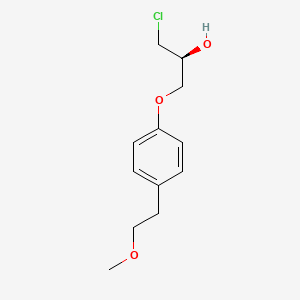
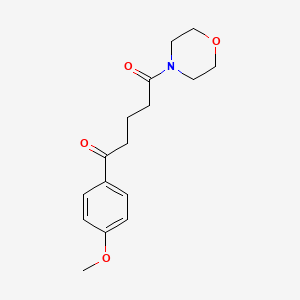
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
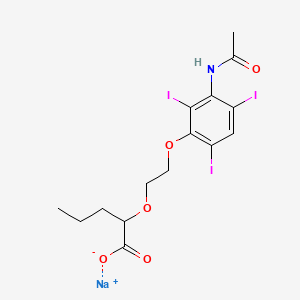

![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
